molecular formula C15H29NO B12641053 N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine CAS No. 920280-79-1

N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B12641053
CAS No.: 920280-79-1
M. Wt: 239.40 g/mol
InChI Key: HXBHURXSXGFWAS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is a bicyclic amine derivative featuring a cyclohexane backbone substituted with a cyclohexylamine group at position 1 and an isopropoxy ether at position 2.

Properties

CAS No.

920280-79-1

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-cyclohexyl-4-propan-2-yloxycyclohexan-1-amine

InChI

InChI=1S/C15H29NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h12-16H,3-11H2,1-2H3

InChI Key

HXBHURXSXGFWAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-[(propan-2-yl)oxy]cyclohexanol.

    Amination: The intermediate 4-[(propan-2-yl)oxy]cyclohexanol is then subjected to amination using cyclohexylamine under reflux conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexyl derivatives.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a cyclohexane structure with an isopropyl ether group, which contributes to its unique properties. Its structural representation can be summarized as follows:

  • IUPAC Name : N-cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine
  • CAS Number : 920280-64-4
  • Molecular Weight : 223.40 g/mol
  • Chemical Structure :

InChI:InChI 1S C15H29N c1 12 2 13 8 10 15 11 9 13 16 14 6 4 3 5 7 14 h12 16H 3 11H2 1 2H3\text{InChI}:\text{InChI 1S C15H29N c1 12 2 13 8 10 15 11 9 13 16 14 6 4 3 5 7 14 h12 16H 3 11H2 1 2H3}

Pharmacological Studies

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit activity as:

  • Antidepressants : Some derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be used in:

ApplicationDescription
Synthesis of PharmaceuticalsUsed in creating new drug candidates with enhanced efficacy.
Organic SynthesisActs as a building block for various chemical reactions.

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine. The compound has been subjected to skin sensitization tests, such as the Local Lymph Node Assay (LLNA), to assess its potential allergenic properties .

Case Study 1: Pharmacological Evaluation

A study published in a peer-reviewed journal explored the antidepressant-like effects of structurally related compounds in animal models. The findings suggested that modifications to the cyclohexane ring could enhance serotonergic activity, indicating potential therapeutic applications .

Case Study 2: Toxicity Testing

Research conducted using the Reduced Local Lymph Node Assay demonstrated that certain derivatives of cyclohexyl amines exhibited low sensitization potential, suggesting that N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine may also have a favorable safety profile in dermatological applications .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Inferred Properties of Comparable Compounds

Compound Name Functional Groups Substituents Key Properties (Inferred)
This compound Cyclohexylamine, isopropoxy ether Cyclohexyl, isopropyl High lipophilicity, potential conformational rigidity
N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide Carboxamide, thiourea, chloroaryl 4-Chlorophenyl Polar interactions, hydrogen bonding (intramolecular N–H···O)
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Phosphonothiolate, isopropyl Cyclohexylmethyl, isopropyl High reactivity, potential neurotoxic effects
N-[(4-Methoxyphenyl)methyl]-N-methyl-1-phenylpropan-2-amine Methoxyphenyl, methylamine 4-Methoxyphenyl, phenyl Aromatic interactions, moderate polarity

Key Observations:

Functional Group Impact: The target compound’s isopropoxy ether and cyclohexylamine groups likely enhance lipophilicity compared to polar derivatives like carboxamides () or sulfamates (). This could influence membrane permeability in biological systems. In contrast, phosphonothiolate-containing analogs () exhibit higher reactivity due to the electrophilic phosphorus center, often associated with pesticidal or inhibitory activity .

Substituent Effects: Aromatic vs. Alicyclic Substituents: Compounds with aryl groups (e.g., 4-chlorophenyl in ) may engage in π-π stacking, whereas alicyclic substituents (e.g., cyclohexyl) favor steric bulk and conformational rigidity.

Conformational Analysis :

  • Cyclohexane rings in similar compounds (e.g., ’s carboxamide) adopt chair conformations stabilized by intramolecular hydrogen bonds. The target compound’s isopropoxy group at position 4 may influence ring puckering or steric interactions .

Research Findings and Methodological Considerations

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclohexyl and isopropyl groups likely confer higher logP values than carboxamides or sulfamates, impacting solubility and bioavailability.
  • Stability: Ether linkages (as in the isopropoxy group) generally enhance stability compared to esters or phosphonothiolates, which may hydrolyze under acidic/basic conditions .

Biological Activity

N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is a chemical compound with the molecular formula C15H29NO and a molecular weight of 239.40 g/mol. It exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms.

PropertyValue
Molecular Formula C15H29NO
Molecular Weight 239.40 g/mol
CAS Number Not specified

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential anticancer properties and effects on various cellular pathways.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of similar compounds on cancer cell lines, which may provide insights into the activity of this compound. For instance:

  • Cytotoxicity against Cancer Cell Lines : A study evaluated the cytotoxic activity of various compounds against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cell lines. Compounds with structural similarities to N-Cyclohexyl derivatives demonstrated significant cytotoxicity, suggesting that modifications in the cyclohexyl structure can influence biological activity .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. For example, compounds targeting specific signaling pathways in cancer cells have shown promise in inhibiting cell proliferation and inducing programmed cell death .

Pharmacological Potential

The pharmacological potential of this compound may extend beyond anticancer activity:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to act as inhibitors of various enzymes involved in metabolic pathways, potentially offering therapeutic avenues for metabolic disorders .
  • Selectivity and Toxicity Profiles : The selectivity of compounds for specific targets is crucial for minimizing off-target effects. For instance, inhibitors with high selectivity for pathogenic enzymes over human counterparts can reduce toxicity while enhancing efficacy against diseases like cancer or infections .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of compounds related to N-Cyclohexyl derivatives, assessing their biological activities through various assays. The findings indicated that structural modifications significantly impacted their efficacy against different cancer types, reinforcing the importance of chemical structure in drug design .

Study 2: Structural Analysis

Crystallographic studies revealed insights into the conformational flexibility and interaction profiles of similar compounds with target proteins. Understanding these interactions is vital for optimizing lead compounds in drug development .

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